N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a cyano group, a methoxy group, and a trifluoromethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzamide Core: The starting material, 2-(trifluoromethoxy)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with an amine, such as N-(1-cyano-2-methoxy-1-methylethyl)amine, in the presence of a base like triethylamine (TEA) to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxybenzamide
- N-(1-cyano-2-methoxy-1-methylethyl)-2-chlorobenzamide
- N-(1-cyano-2-methoxy-1-methylethyl)-2-fluorobenzamide
Uniqueness
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(7-17,8-20-2)18-11(19)9-5-3-4-6-10(9)21-13(14,15)16/h3-6H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIBSYDYHYMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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